3-ethyl-3-azabicyclo[3.2.1]octan-8-amine

Medicinal Chemistry Physicochemical Property Optimization Scaffold-Based Drug Discovery

3-Ethyl-3-azabicyclo[3.2.1]octan-8-amine offers a conformationally locked bicyclic diamine core for CNS drug discovery. The rigid N3-ethyl substituent confers predictable stereoelectronics and defined spatial presentation of amine functionalities, enabling systematic SAR exploration at monoamine transporters and gamma-secretase targets. Ideal for synthesizing conformationally restricted libraries. Procure with confidence for your medicinal chemistry programs.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 108640-14-8
Cat. No. B6144401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-3-azabicyclo[3.2.1]octan-8-amine
CAS108640-14-8
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCCN1CC2CCC(C1)C2N
InChIInChI=1S/C9H18N2/c1-2-11-5-7-3-4-8(6-11)9(7)10/h7-9H,2-6,10H2,1H3
InChIKeyAWISUXVXHHYBER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-3-azabicyclo[3.2.1]octan-8-amine CAS 108640-14-8: Sourcing and Specification Data for Conformationally Restricted Diamine Scaffolds


3-Ethyl-3-azabicyclo[3.2.1]octan-8-amine (CAS 108640-14-8) is a conformationally restricted bicyclic diamine belonging to the 3-azabicyclo[3.2.1]octane (isotropane) scaffold family . This compound features a bridged bicyclic framework incorporating a tertiary bridgehead amine at the N3 position (N-ethyl substituted) and a primary exocyclic amine at the C8 position [1]. The rigid 3-azabicyclo[3.2.1]octane core confers constrained geometry that limits conformational flexibility relative to monocyclic amines such as piperidines or pyrrolidines [2]. Commercially, this compound is available from multiple chemical suppliers at purities of 95% to 98%, with catalog references including Fluorochem F674870, Enamine EN300-88574, and ChemScene CS-0263642 [3].

3-Ethyl-3-azabicyclo[3.2.1]octan-8-amine Procurement Decision Guide: Why N3-Alkyl Substituent Identity Critically Determines Scaffold Utility


3-Azabicyclo[3.2.1]octan-8-amine derivatives are not functionally interchangeable across varying N3-alkyl substituents. The identity of the N3 substituent (methyl, ethyl, isopropyl, tert-butyl, benzyl, or unsubstituted) governs three critical procurement-relevant parameters: (1) lipophilicity and calculated partition coefficients that influence chromatographic behavior and downstream reaction compatibility; (2) steric environment around the tertiary amine, which modulates both nucleophilicity in coupling reactions and subsequent biological target engagement [1]; and (3) hydrogen-bond acceptor/donor capacity that affects salt formation and crystallization properties. Conformational studies on 3-methyl-3-azabicyclo[3.2.1]octan-8α(β)-amines demonstrate that the N–CH3 group adopts a defined equatorial disposition in the chair-envelope conformation of the bicyclic system, establishing that the N3 substituent stereoelectronics are conformationally locked rather than freely rotating [2]. Replacement of the N3-ethyl group with other alkyl substituents alters these stereoelectronic parameters in quantifiable ways without preserving the same spatial and electronic profile. The sections below present quantitative evidence for why this specific N3-ethyl-8-amine configuration warrants differentiated selection relative to its closest structural analogs.

3-Ethyl-3-azabicyclo[3.2.1]octan-8-amine Comparative Evidence: Quantified Differentiation from Closest Structural Analogs


N3-Ethyl Substituent Provides Intermediate LogP of 0.25 vs. Tert-Butyl Analog: Optimized Aqueous/Organic Partitioning for Reaction Workup

The calculated LogP for 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine is 0.253, as determined via computational algorithms implemented in vendor technical specifications . This value represents an intermediate lipophilicity profile among commercially available 3-alkyl-substituted 3-azabicyclo[3.2.1]octan-8-amine analogs. In contrast, the 3-tert-butyl analog (CAS 1171560-61-4) exhibits substantially higher lipophilicity due to the increased carbon count and branching of the tert-butyl group . The 3-unsubstituted parent scaffold (3-azabicyclo[3.2.1]octan-8-amine, CAS 951393-86-5) presents lower lipophilicity with the absence of an N3-alkyl moiety . The ethyl substituent occupies a unique position in the lipophilicity spectrum, offering balanced aqueous solubility for aqueous-phase reactions while maintaining sufficient organic solubility for extraction and chromatographic purification.

Medicinal Chemistry Physicochemical Property Optimization Scaffold-Based Drug Discovery

Molecular Weight of 154.25 g/mol Distinguishes 3-Ethyl Analog from Methyl (140.23) and Isopropyl (168.28) Variants for MS Detection and HPLC Resolution

The exact molecular weight of 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine is 154.25 g/mol (monoisotopic mass 154.14699859 Da) [1]. This value is distinctly separated from the molecular weights of its closest N3-alkyl homologs: the 3-methyl analog (3-methyl-3-azabicyclo[3.2.1]octan-8-amine) has a molecular weight of 140.23 g/mol, while the 3-isopropyl analog (3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine) has a molecular weight of 168.28 g/mol . The 14 Da mass increment from methyl to ethyl, and the additional 14 Da increment from ethyl to isopropyl, provides a quantifiable mass difference that enables unambiguous MS identification when multiple N3-alkyl analogs are present in a reaction mixture or library screen.

Analytical Chemistry LC-MS Method Development Synthetic Intermediate Characterization

Conformationally Locked N3-Ethyl Equatorial Disposition Established by Class-Level Conformational Analysis of 3-Alkyl-3-azabicyclo[3.2.1]octane Systems

NMR conformational studies on the closely related 3-methyl-3-azabicyclo[3.2.1]octan-8α(β)-amine system demonstrate that in CDCl3 solution at room temperature, the bicyclic scaffold adopts a chair-envelope conformation with the N–CH3 group occupying an equatorial disposition [1]. By class-level inference, the N3-ethyl substituent in 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine is expected to adopt a similar equatorial orientation due to analogous steric and stereoelectronic constraints of the bridged bicyclic framework. This conformational locking contrasts with monocyclic amine scaffolds such as piperidines, where N-alkyl substituents exhibit greater conformational freedom and can interconvert between axial and equatorial positions. Additionally, the 8α- and 8β-epimers of 3-methyl-3-azabicyclo[3.2.1]octan-8-amines demonstrate distinct NMR spectral signatures and preferred conformations around the C8–NH bond, establishing that both the N3 substituent orientation and C8 stereochemistry are conformationally constrained [1].

Conformational Analysis Structure-Based Drug Design Stereoelectronic Effects

Scaffold Architecture Differentiated from 8-Azabicyclo[3.2.1]octane Regioisomer: Nitrogen Position Determines Amine Reactivity Profile

3-Ethyl-3-azabicyclo[3.2.1]octan-8-amine (CAS 108640-14-8) is structurally distinct from its regioisomer 3-ethyl-8-azabicyclo[3.2.1]octane (CAS 2098022-76-3) . In the target compound, the bridgehead tertiary amine is located at the N3 position with an ethyl substituent, while the primary amine is positioned exocyclically at C8. In contrast, the regioisomer places the tertiary amine at the N8 bridgehead position with a primary amine at C3. This positional isomerism fundamentally alters the electronic environment, steric accessibility, and hydrogen-bonding capacity of both amine functionalities. The N3-ethyl group in the target compound is integrated into the bicyclic framework, whereas the 8-azabicyclo regioisomer presents a different spatial orientation of the basic nitrogen atoms. This regioisomeric distinction is particularly relevant given that 3-ethyl-8-azabicyclo[3.2.1]octane (as its hydrochloride salt) has been studied as a dopamine reuptake inhibitor scaffold (WIN 35,428 analog) , establishing that nitrogen placement within the bicyclic framework is not interchangeable for biological or chemical applications.

Regioisomer Differentiation Scaffold Selection Synthetic Strategy

3-Ethyl-3-azabicyclo[3.2.1]octan-8-amine Application Scenarios: Where This Scaffold Delivers Differentiated Value


Monoamine Transporter Ligand Development Requiring Conformationally Constrained Diamine Pharmacophores

The 3-azabicyclo[3.2.1]octane scaffold has established utility in monoamine transporter ligand development, as demonstrated by structure-activity relationship studies on 8-substituted-3-azabicyclo[3.2.1]octane derivatives at dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters [1]. The rigid bicyclic framework imparts stereoselective binding characteristics at these transporters [2]. The 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine scaffold provides a pre-organized diamine system where the N3-ethyl tertiary amine and C8 primary amine are presented in a defined spatial orientation. This conformational restriction, inferred from NMR studies on the 3-methyl analog showing equatorial N-alkyl disposition in a chair-envelope conformation [3], reduces the entropic penalty upon target binding relative to flexible acyclic diamines. Researchers developing novel monoamine transporter modulators may prioritize this scaffold over unconstrained diamine alternatives to enhance binding site complementarity and SAR interpretability.

Gamma-Secretase Modulator Scaffold Derivatization for Alzheimer's Disease Research Programs

The 3-azabicyclo[3.2.1]octan-8-amine core has been explicitly claimed in patent literature as a key structural component of gamma-secretase modulators for Alzheimer's disease research [1]. Patent US12195470B2 describes 7-phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine derivatives wherein the 3-azabicyclo[3.2.1]octan-8-amine moiety serves as a critical pharmacophoric element [1]. Binding data from structurally related 3-azabicyclo[3.2.1]octan-8-amine derivatives show EC50 values in the low nanomolar range (e.g., 21.2 nM for an 8-endo-3-aryl-substituted analog) in cellular assays measuring Aβ modulation in human neuroglioma H4 cells overexpressing APP695 with Swedish double mutation [2]. The 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine scaffold offers a defined starting point for SAR exploration around the N3 substituent, with the ethyl group providing a specific steric and electronic profile that can be systematically varied to probe the N3 substitution pocket in gamma-secretase modulator binding sites.

Nicotinic Acetylcholine Receptor (nAChR) Ligand Design Leveraging Azabicyclic Amine Isosteres

Azabicyclic amines including exo-3-amino-1-azabicyclo[3.2.1]octane and exo-6-amino-8-azabicyclo[3.2.1]octane have been designed and evaluated as isosteres of 3-aminoquinuclidine for α7 nicotinic acetylcholine receptor (nAChR) activity [1]. The 3-azabicyclo[3.2.1]octane scaffold has been noted as an underexplored basic side chain in nAChR ligand development despite the established importance of azabicyclic aryl amides as nAChR agonists [2]. 3-Ethyl-3-azabicyclo[3.2.1]octan-8-amine presents a conformationally constrained diamine framework that can serve as a building block for generating novel nAChR ligand libraries. The defined spatial relationship between the N3-ethyl tertiary amine and the C8 primary amine, coupled with the conformational rigidity documented for 3-alkyl-3-azabicyclo[3.2.1]octane systems [2], offers researchers a scaffold with predictable three-dimensional presentation of basic nitrogen atoms for nicotinic receptor pharmacophore mapping.

Synthetic Intermediate for Constrained Diamine Building Blocks in CNS Drug Discovery Libraries

The 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine scaffold serves as a versatile synthetic intermediate for generating diverse libraries of conformationally restricted diamines and their amide derivatives for central nervous system (CNS) drug discovery programs [1]. The C8 primary amine is amenable to acylation, reductive amination, sulfonylation, and urea formation, while the N3-ethyl tertiary amine remains available for quaternization or can be dealkylated for subsequent functionalization. Conformational studies on amide derivatives of 3-methyl-3-azabicyclo[3.2.1]octan-8-amines demonstrate that α- and β-epimers at C8 exhibit distinct conformational preferences and NMR spectral characteristics, providing opportunities for stereochemical diversification [2]. The rigid bicyclic framework reduces the conformational space accessible to derivatized products, which is particularly valuable in CNS-targeted library design where molecular rigidity often correlates with improved blood-brain barrier penetration and target selectivity profiles.

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